molecular formula C17H15N5O7 B214196 N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide

N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide

Cat. No.: B214196
M. Wt: 401.3 g/mol
InChI Key: PVCXKBTUKYLCFM-UHFFFAOYSA-N
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Description

N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a carboxamide group, an ethoxy-nitrophenyl group, and a nitro-pyrazolylmethyl group, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxy-2-nitroaniline, 4-nitro-1H-pyrazole, and furan-2-carboxylic acid. The synthetic route may involve:

    Nitration: Introduction of nitro groups into the aromatic rings.

    Amidation: Formation of the carboxamide group through the reaction of furan-2-carboxylic acid with an amine derivative.

    Coupling Reactions: Use of coupling agents like EDCI or DCC to link the pyrazole and furan rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium ethoxide (NaOEt) or other strong bases.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and carboxamide groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
  • N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxamide

Uniqueness

N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is unique due to its specific combination of functional groups and the presence of both furan and pyrazole rings. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15N5O7

Molecular Weight

401.3 g/mol

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H15N5O7/c1-2-28-12-3-5-14(15(7-12)22(26)27)19-17(23)16-6-4-13(29-16)10-20-9-11(8-18-20)21(24)25/h3-9H,2,10H2,1H3,(H,19,23)

InChI Key

PVCXKBTUKYLCFM-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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